

# What is the chemical structure of N3-Aminopseudouridine?

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## Compound of Interest

Compound Name: N3-Aminopseudouridine

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## N3-Aminopseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a theoretical synthetic approach for **N3-Aminopseudouridine**. As a novel, uncharacterized derivative of pseudouridine, this document compiles foundational information based on the known chemistry of pseudouridine and related N3-substituted pyrimidine nucleosides. The content herein is intended to serve as a foundational resource for researchers interested in the potential synthesis and investigation of this compound for applications in drug discovery and chemical biology.

## Introduction to Pseudouridine and N3-Functionalization

Pseudouridine ( $\Psi$ ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA.<sup>[1]</sup> Its unique C-C glycosidic bond provides enhanced structural stability to RNA molecules. The uracil base of pseudouridine possesses two nitrogen atoms, N1 and N3, which can be sites for chemical modification. The N3 position, in particular, is known to be reactive and can be targeted for the introduction of various functional groups. The synthesis of N3-substituted uridine and related pyrimidine nucleosides has been explored

for various applications, including the development of therapeutic agents. This guide focuses on the hypothetical molecule, **N3-Aminopseudouridine**, where an amino group is attached to the N3 position of the pseudouridine ring.

## Chemical Structure and Properties of N3-Aminopseudouridine

While **N3-Aminopseudouridine** is not a commercially available or widely characterized compound, its chemical structure can be inferred from the parent molecule, pseudouridine.

Table 1: Structural and Predicted Chemical Properties of **N3-Aminopseudouridine**

Property	Value	Source/Method
IUPAC Name	3-amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione	Inferred
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>3</sub> O <sub>6</sub>	Calculated
Molecular Weight	259.22 g/mol	Calculated
Canonical SMILES	<chem>C1=C(C(=O)N(C(=O)N1)N)[C@H]2O[C@@H](CO)O[C@H]2O</chem>	Inferred
Predicted pKa (N3-NH <sub>2</sub> )	~4-5	Estimated based on related compounds
Predicted Solubility	Likely soluble in water and polar organic solvents.	Based on pseudouridine and amino-pyrimidines

## Chemical Structure Diagram

Caption: Chemical structure of **N3-Aminopseudouridine**.

# Theoretical Experimental Protocol: Synthesis of N3-Aminopseudouridine

The synthesis of **N3-Aminopseudouridine** has not been reported in the literature. However, a plausible synthetic route can be proposed based on established methods for the N3-amination of pyrimidine nucleosides. A potential approach involves the direct amination of pseudouridine at the N3 position.

Objective: To synthesize **N3-Aminopseudouridine** from pseudouridine.

Materials:

- Pseudouridine ( $\Psi$ )
- Hydroxylamine-O-sulfonic acid (HOSA) or a similar aminating agent
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Methodology:

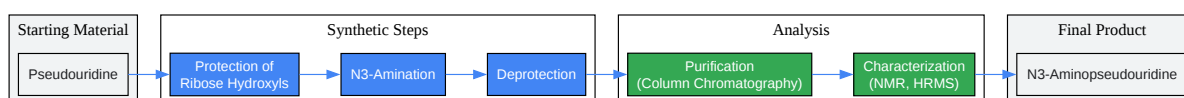
- Protection of Ribose Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups of the ribose moiety of pseudouridine can be protected using standard protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl (Ac) groups. This would involve reacting pseudouridine with the corresponding silyl chloride or acetic anhydride in the presence of a base.

- **N3-Amination:** The protected pseudouridine would then be dissolved in an anhydrous aprotic solvent like DMF. A suitable base, such as triethylamine, would be added to deprotonate the N3 position, making it more nucleophilic. The aminating agent, such as hydroxylamine-O-sulfonic acid, would then be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be monitored by thin-layer chromatography (TLC).
- **Deprotection:** Upon completion of the amination reaction, the protecting groups on the ribose hydroxyls would be removed. For example, TBDMS groups can be removed using tetrabutylammonium fluoride (TBAF), and acetyl groups can be removed by treatment with a mild base like sodium methoxide in methanol.
- **Purification:** The crude product would be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure **N3-Aminopseudouridine**.
- **Characterization:** The final product would be characterized by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Note: This is a theoretical protocol, and the reaction conditions (e.g., stoichiometry, temperature, reaction time) would need to be optimized.

## Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of **N3-Aminopseudouridine**.



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Caption: Proposed synthetic workflow for **N3-Aminopseudouridine**.

## Potential Applications and Future Directions

The introduction of an amino group at the N3 position of pseudouridine could impart novel chemical and biological properties. **N3-Aminopseudouridine** could serve as a valuable chemical probe to study RNA structure and function. Furthermore, as many modified nucleosides exhibit therapeutic potential, this compound could be investigated for its antiviral, anticancer, or other biological activities. Future research should focus on the successful synthesis and characterization of **N3-Aminopseudouridine**, followed by a thorough evaluation of its biochemical and pharmacological properties.

## Conclusion

This technical guide has provided a theoretical framework for the chemical structure, properties, and synthesis of **N3-Aminopseudouridine**. While experimental data for this specific molecule is currently unavailable, the information presented here, based on the well-established chemistry of pseudouridine and related compounds, offers a solid starting point for researchers aiming to explore this novel nucleoside derivative. The successful synthesis and subsequent investigation of **N3-Aminopseudouridine** hold the potential to contribute significantly to the fields of chemical biology and drug discovery.

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## References

- 1. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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